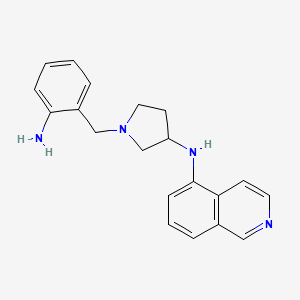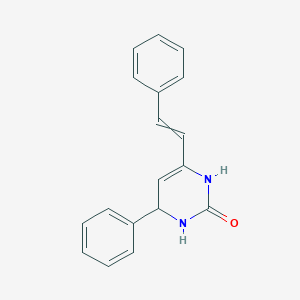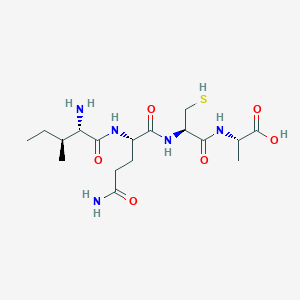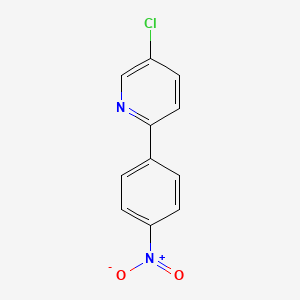![molecular formula C13H13N3O2 B12537512 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile CAS No. 821777-02-0](/img/structure/B12537512.png)
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile is an organic compound with a complex structure that includes a nitro group, a nitrile group, and a di(prop-2-en-1-yl)amino group attached to a benzene ring
Preparation Methods
The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile typically involves multiple steps. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the di(prop-2-en-1-yl)amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
Scientific Research Applications
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific pathways in diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile can be compared with other similar compounds such as:
4-[Di(prop-2-yn-1-yl)amino]-3-nitrobenzonitrile: This compound has a similar structure but with prop-2-yn-1-yl groups instead of prop-2-en-1-yl groups.
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzamide: This compound has an amide group instead of a nitrile group.
4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of a nitrile group.
Properties
CAS No. |
821777-02-0 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-[bis(prop-2-enyl)amino]-3-nitrobenzonitrile |
InChI |
InChI=1S/C13H13N3O2/c1-3-7-15(8-4-2)12-6-5-11(10-14)9-13(12)16(17)18/h3-6,9H,1-2,7-8H2 |
InChI Key |
ADUJDGYLHQRKHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide](/img/structure/B12537429.png)


![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)



![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)
oxophosphanium](/img/structure/B12537467.png)

![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-](/img/structure/B12537493.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
